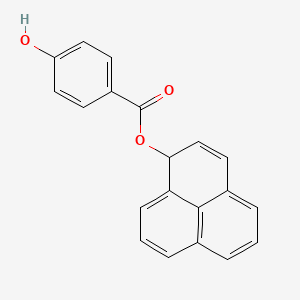

1H-Phenalen-1-yl 4-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91598-48-0 |

|---|---|

Molecular Formula |

C20H14O3 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

1H-phenalen-1-yl 4-hydroxybenzoate |

InChI |

InChI=1S/C20H14O3/c21-16-10-7-15(8-11-16)20(22)23-18-12-9-14-4-1-3-13-5-2-6-17(18)19(13)14/h1-12,18,21H |

InChI Key |

PSNVUXCNMSOPNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC(C3=CC=C2)OC(=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Elucidation of Synthetic Pathways for 1h Phenalen 1 Yl 4 Hydroxybenzoate

Retrosynthetic Disconnection Strategies Applied to 1H-Phenalen-1-yl 4-hydroxybenzoate (B8730719)

Retrosynthetic analysis is a powerful tool for devising synthetic routes. The most logical disconnection for 1H-Phenalen-1-yl 4-hydroxybenzoate is at the ester C-O bond. This bond can be broken in two primary ways, leading to two sets of synthons and their corresponding synthetic equivalents (precursors).

Disconnection A: Acyl-Oxygen Cleavage

This is the most common and direct retrosynthetic pathway for esters. The disconnection occurs between the carbonyl carbon and the phenalenyl oxygen.

Synthon 1 (Acyl Cation): A 4-hydroxybenzoyl cation. The synthetic equivalent is an activated form of 4-hydroxybenzoic acid, such as an acyl chloride (4-hydroxybenzoyl chloride) or the carboxylic acid itself, which would be activated in situ.

Synthon 2 (Alkoxide Anion): A 1H-phenalen-1-oxide anion. The synthetic equivalent is 1H-phenalen-1-ol.

Disconnection B: Alkyl-Oxygen Cleavage

This pathway involves breaking the bond between the oxygen and the phenalenyl ring. This is generally a less favorable disconnection for ester synthesis.

Synthon 1 (Carboxylate Anion): A 4-hydroxybenzoate anion. The synthetic equivalent is 4-hydroxybenzoic acid or its corresponding salt.

Synthon 2 (Cationic Phenalenyl): A 1H-phenalen-1-yl cation. The synthetic equivalent would be a phenalenyl species with a good leaving group, such as 1-bromo-1H-phenalene.

Given the reactivity and stability of the precursors, Disconnection A represents the more feasible and widely applicable strategy for the synthesis of this compound. The synthesis would therefore primarily involve the reaction of a 1H-phenalen-1-ol precursor with a 4-hydroxybenzoic acid precursor.

Comprehensive Analysis of Esterification Methodologies for this compound Synthesis

Several established esterification methods can be applied to the synthesis of this compound, each with its own advantages and challenges.

The most straightforward method is the direct Fischer-Speier esterification, which involves reacting 1H-phenalen-1-ol with 4-hydroxybenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed in an excess of the alcohol or with the removal of water to drive the equilibrium towards the product.

However, the phenolic hydroxyl group in 4-hydroxybenzoic acid can complicate this direct approach, potentially leading to side reactions such as polymerization or the formation of a diaryl ether under harsh acidic conditions. A more controlled approach would be to use a protected form of 4-hydroxybenzoic acid.

To avoid the harsh conditions of direct esterification, coupling reagents are widely used to facilitate the formation of the ester bond under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a classic coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with 1H-phenalen-1-ol to form the desired ester. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to enhance the reaction rate. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the reaction mixture.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a more modern and highly efficient coupling reagent that often provides higher yields and shorter reaction times compared to DCC. peptide.comnih.gov It is particularly effective for sterically hindered substrates and can minimize side reactions. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). nih.gov

A comparison of potential reaction conditions for these coupling methods is presented in the table below.

| Coupling Reagent | Base | Solvent | Typical Temperature | Typical Reaction Time |

| DCC/DMAP | - | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp. | 4-12 hours |

| HATU | DIPEA | Dimethylformamide (DMF), DCM | Room Temperature | 1-6 hours |

This table presents generalized conditions and would require optimization for the specific synthesis of this compound.

Transesterification offers an alternative route where an existing ester is transformed into the desired product. In this context, one could start with a simple ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, and react it with 1H-phenalen-1-ol in the presence of a catalyst.

This process is reversible and often requires forcing conditions, such as the removal of the more volatile alcohol byproduct (in this case, methanol) to drive the reaction to completion. Catalysts for transesterification can be acidic (e.g., sulfuric acid), basic (e.g., sodium methoxide), or organometallic (e.g., dibutyltin (B87310) oxide).

Modern catalytic methods can offer improved efficiency and selectivity. For instance, Lewis acid catalysts, such as scandium triflate or bismuth triflate, can promote esterification under mild conditions. These catalysts are often more tolerant of other functional groups within the molecules, which would be beneficial given the hydroxyl group on the benzoate (B1203000) moiety.

Another advanced strategy could involve enzymatic catalysis. Lipases are enzymes that can catalyze ester formation with high chemo- and regioselectivity under very mild conditions (room temperature, neutral pH). This would be particularly advantageous for a substrate like this compound, as it would minimize the risk of side reactions associated with the sensitive phenalenyl and phenolic groups.

Optimization of Reaction Parameters for Maximizing Yield and Purity of this compound

Regardless of the chosen synthetic route, optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Stoichiometry: The molar ratio of the reactants (1H-phenalen-1-ol and 4-hydroxybenzoic acid/derivative) and any coupling agents or catalysts should be systematically varied to find the optimal balance that maximizes conversion while minimizing the formation of byproducts from excess reagents.

Concentration: The concentration of the reactants in the solvent can influence reaction rates. A systematic study of different concentrations would be necessary to find the ideal conditions.

Temperature: The reaction temperature has a significant impact on the reaction rate and the formation of potential byproducts. While higher temperatures can speed up the reaction, they may also lead to decomposition or side reactions. The optimal temperature must be determined experimentally.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation and avoid subsequent degradation.

Solvent and Catalyst Choice: The choice of solvent can influence the solubility of reactants and the reaction pathway. Similarly, screening different catalysts (in catalyzed reactions) is critical to identify the most efficient one for this specific transformation.

An example of a systematic approach to optimizing a HATU-mediated coupling is outlined in the following table:

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Molar Ratio (Acid:Alcohol:HATU:Base) | 1 : 1 : 1.1 : 2 | 1.2 : 1 : 1.3 : 2.5 | 1 : 1.2 : 1.3 : 2.5 |

| Solvent | DMF | DCM | Acetonitrile |

| Temperature | 0 °C | Room Temperature | 40 °C |

This table illustrates a hypothetical optimization study. The optimal conditions would be determined by analyzing the yield and purity of this compound obtained from each experimental run.

Considerations for Scale-Up Synthesis and Process Chemistry of this compound

Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces several critical considerations related to cost, safety, efficiency, and product purity. The process chemistry must be optimized to ensure a viable and sustainable manufacturing process.

Reagent Selection and Cost: For large-scale synthesis, the cost of raw materials is a primary driver. While reagents like oxalyl chloride and coupling agents like EDC/DCC are excellent for lab-scale synthesis due to their high efficiency, they are often prohibitively expensive for bulk production. nih.gov A process scale-up would likely favor the use of thionyl chloride for the formation of the acyl chloride due to its lower cost and the fact that its byproducts (SO₂ and HCl) are gaseous and easily removed. The choice of protecting group for the 4-hydroxybenzoic acid would also be evaluated based on cost, ease of application, and removal.

Process Optimization and Safety: The phenalenyl moiety can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases, potentially leading to decomposition or the formation of stable phenalenyl radicals. rsc.orgnih.govacs.org Therefore, developing a robust process requires careful control of reaction parameters. This includes optimizing temperature, reaction time, and the rate of addition of reagents to manage exotherms and minimize side-product formation. The use of polycyclic aromatic hydrocarbons (PAHs) and their derivatives requires careful handling due to potential health risks. mdpi.comacs.org Appropriate engineering controls and personal protective equipment are mandatory to ensure operator safety.

Solvent and Work-up Procedures: The choice of solvent is critical. On a large scale, factors such as cost, toxicity, environmental impact, and ease of recovery become paramount. Solvents like dichloromethane, while common in the lab, are often replaced with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) or toluene (B28343) where possible. The work-up and purification procedures must also be scalable. Aqueous washes, extractions, and filtrations need to be designed for large-volume reactors. Crystallization is often the preferred method for final purification on a large scale as it can be highly effective at removing impurities and is generally more cost-effective and scalable than chromatography. orgsyn.org The solubility of the product and intermediates in various solvent systems would need to be thoroughly studied to develop an efficient crystallization process. researchgate.net

Waste Management: A significant aspect of process chemistry is the management of waste streams. The scale-up of this synthesis would generate waste containing reagents, solvents, and byproducts. A sustainable process would include strategies for recycling solvents and neutralizing or treating waste streams to comply with environmental regulations. For instance, the acidic and basic aqueous waste from extractions and washes would require neutralization before disposal.

A summary of key scale-up considerations is presented in the table below.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Consideration |

| Reagent Choice | High reactivity and yield (e.g., Oxalyl Chloride, EDC/DCC). | Cost-effectiveness, safety, and availability (e.g., Thionyl Chloride). |

| Solvent | High purity, ease of removal (e.g., Dichloromethane, THF). | Low cost, low toxicity, recyclability, environmental impact (e.g., Toluene, 2-MeTHF). |

| Purification | Column chromatography for high purity. | Crystallization, distillation, and filtration for efficiency and cost. |

| Safety | Standard fume hood and PPE. | Enclosed systems, process hazard analysis (PHA), management of PAH compounds. mdpi.com |

| Process Control | Manual control of temperature and additions. | Automated process control for temperature, pressure, and flow rates to ensure consistency. |

| Waste | Small volume, disposed of via lab packs. | Large volume, requires dedicated waste treatment and solvent recovery systems. |

Advanced Structural and Conformational Analysis of 1h Phenalen 1 Yl 4 Hydroxybenzoate

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

A complete NMR analysis would be crucial for elucidating the precise connectivity and stereochemistry of 1H-Phenalen-1-yl 4-hydroxybenzoate (B8730719). This would involve a suite of one-dimensional and two-dimensional NMR experiments.

¹H, ¹³C, and Advanced 2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the molecular structure, ¹H NMR would identify all unique proton environments and their couplings, while ¹³C NMR would identify all unique carbon atoms. 2D NMR techniques are essential for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the phenalenyl and benzoate (B1203000) rings. researchgate.netorgchemboulder.com A Heteronuclear Single Quantum Coherence (HSQC) experiment would directly link protons to their attached carbons. acs.org Finally, Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, which would be critical in confirming the ester linkage between the phenalenyl and benzoate moieties. acs.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1H-Phenalen-1-yl 4-hydroxybenzoate (Note: This table is a hypothetical representation and is not based on experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | Predicted value | C-2 (Predicted value) | C-1, C-3, C-9b |

| H-3 | Predicted value | C-3 (Predicted value) | C-2, C-3a, C-4 |

| ... | ... | ... | ... |

| H-2', H-6' | Predicted value | C-2', C-6' (Predicted value) | C-4', C=O |

| H-3', H-5' | Predicted value | C-3', C-5' (Predicted value) | C-1', C-4' |

| OH | Predicted value | - | C-4' |

| C-1 | - | Predicted value | H-2, H-9 |

| ... | ... | ... | ... |

| C=O | - | Predicted value | H-2', H-6' |

(Data is not available)

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Dynamic NMR (DNMR) spectroscopy could be employed to study any conformational exchange processes, such as restricted rotation around the ester linkage. By acquiring spectra at various temperatures, it would be possible to determine the energy barriers associated with such dynamic processes, providing insight into the molecule's flexibility.

Vibrational Spectroscopic Investigations (Infrared and Raman) for Functional Group Identification and Molecular Symmetry

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. Key expected vibrations would include the C=O stretching of the ester and the phenalenone ketone, C-O stretching of the ester, O-H stretching of the hydroxyl group, and various C-H and C=C aromatic stretching and bending modes. researchgate.net Comparing the IR and Raman spectra would also provide information about the molecule's symmetry.

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| O-H | Stretching | ~3400-3200 (broad) | Weak |

| C-H (aromatic) | Stretching | ~3100-3000 | Strong |

| C=O (ester) | Stretching | ~1730-1715 | Medium |

| C=O (ketone) | Stretching | ~1650-1630 | Strong |

| C=C (aromatic) | Stretching | ~1600-1450 | Strong |

| C-O (ester) | Stretching | ~1300-1100 | Strong |

(Data is not available)

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) would be essential to validate the molecular formula of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways, which would likely involve the cleavage of the ester bond, leading to characteristic phenalenyl and 4-hydroxybenzoyl fragment ions. This would further confirm the structure of the molecule.

Electronic Absorption (UV-Vis) and Emission (Fluorescence/Phosphorescence) Spectroscopy for Electronic Structure Insights

UV-Vis absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum would be expected to show absorptions characteristic of the extended π-system of the phenalenyl group, likely modulated by the 4-hydroxybenzoate substituent. acs.orgresearchgate.net Fluorescence and phosphorescence spectroscopy would provide insights into the excited state properties of the molecule, including its potential for light emission and the lifetimes of its excited states. The phenalenone core is known to be a photosensitizer, and it would be of interest to see how the 4-hydroxybenzoate moiety affects these properties. nih.gov

X-ray Crystallographic Determination of Solid-State Molecular Structure

Crystal Growth Conditions and Diffraction Data Collection

No information is available on the methods used for the synthesis and crystallization of this compound. Details regarding the solvent systems, temperature, and techniques (e.g., slow evaporation, vapor diffusion) employed for single-crystal growth are absent from the scientific literature. Furthermore, parameters for X-ray diffraction data collection, such as the type of diffractometer, radiation source, and temperature, have not been reported.

Three-Dimensional Molecular Architecture and Stereochemical Assignments

Without crystallographic data, a definitive description of the three-dimensional structure of this compound is not possible. This includes precise measurements of bond lengths, bond angles, and torsion angles that define the molecule's conformation. Stereochemical assignments also rely on this experimental data, and therefore cannot be determined.

Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Packing Motifs

An analysis of the crystal packing and non-covalent interactions is contingent on having the solved crystal structure. Consequently, there is no information regarding the hydrogen bonding networks, π-π stacking, or other van der Waals forces that would dictate the supramolecular assembly of this compound in the solid state.

Should crystallographic data for this compound be published in the future, a complete analysis as per the requested outline would become feasible.

Computational and Theoretical Studies on 1h Phenalen 1 Yl 4 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

No specific DFT studies on 1H-Phenalen-1-yl 4-hydroxybenzoate (B8730719) are available.

Ab Initio Methods for High-Level Electronic Structure Characterization and Energy Landscapes

There are no published ab initio calculations for 1H-Phenalen-1-yl 4-hydroxybenzoate.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

FMO analysis and electrostatic potential mapping have not been reported for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

No molecular dynamics simulations of this compound have been found in the literature.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There are no in silico predictions of spectroscopic parameters for this compound.

Computational Exploration of Potential Reaction Mechanisms and Transition State Structures

Computational studies exploring reaction mechanisms involving this compound are not available.

Reactivity Profiles and Mechanistic Investigations of 1h Phenalen 1 Yl 4 Hydroxybenzoate

Studies on Ester Hydrolysis and Transesterification Kinetics and Mechanisms

No literature is available on the acid-catalyzed, base-catalyzed, or enzymatic hydrolysis and transesterification of 1H-Phenalen-1-yl 4-hydroxybenzoate (B8730719).

Acid-Catalyzed Hydrolysis and Transesterification

Information not available.

Base-Catalyzed Hydrolysis and Transesterification

Information not available.

Enzymatic Ester Cleavage and Formation Studies

Information not available from a chemical catalysis standpoint.

Reactions at the Phenalenyl Core of 1H-Phenalen-1-yl 4-hydroxybenzoate

There are no published studies on the reactivity of the phenalenyl core in this compound.

Electrophilic Aromatic Substitution Reactions

Information not available.

Nucleophilic Addition to the Phenalenyl Moiety

Information not available.

Radical Chemistry and Spin Density Considerations

The phenalenyl moiety is a well-studied polycyclic aromatic hydrocarbon known for its ability to form a stable, neutral, odd-alternant hydrocarbon radical. The stability of the phenalenyl radical arises from the extensive delocalization of the unpaired electron over the entire molecule. Hückel molecular orbital calculations predict that the non-bonding molecular orbital (NBMO) of the phenalenyl radical is distributed over multiple carbon atoms, leading to a high degree of spin delocalization. This delocalization significantly contributes to the radical's stability, making the phenalenyl scaffold an attractive component in the design of stable organic radicals.

In the context of this compound, the formation of a phenalenyl radical would involve the abstraction of a hydrogen atom from the C1 position. The resulting radical's spin density would be distributed across the phenalenyl ring system. While specific experimental data for this compound is unavailable, studies on related compounds, such as 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, have demonstrated significant radical scavenging capacity. nih.gov This suggests that the phenalenone core can effectively stabilize radical species. The presence of the 4-hydroxybenzoate substituent may influence the spin density distribution through electronic effects, although the extent of this influence requires dedicated computational and experimental investigation.

Table 1: Theoretical Spin Density Distribution in the Phenalenyl Radical

| Atomic Position | Calculated Spin Density (Arbitrary Units) |

| C1 | High |

| C2 | Low |

| C3 | High |

| C3a | Low |

| C4 | High |

| C5 | Low |

| C6 | High |

| C6a | Low |

| C7 | High |

| C8 | Low |

| C9 | High |

| C9a | Low |

| C9b | Low |

Note: This table represents a generalized theoretical distribution for an unsubstituted phenalenyl radical. The actual spin density in the this compound radical would be influenced by the benzoate (B1203000) substituent.

Reactions at the Hydroxybenzoate Moiety of this compound

The 4-hydroxybenzoate portion of the molecule offers two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic benzene (B151609) ring.

Functionalization of the Phenolic Hydroxyl Group

Table 2: Potential Functionalization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1H-Phenalen-1-yl 4-methoxybenzoate |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 1H-Phenalen-1-yl 4-acetoxybenzoate |

| Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole), Solvent (e.g., DMF) | 1H-Phenalen-1-yl 4-(tert-butyldimethylsilyloxy)benzoate |

These reactions would proceed via standard nucleophilic substitution mechanisms, where the phenoxide, formed by deprotonation of the hydroxyl group, acts as the nucleophile. The choice of reagents and conditions would be crucial to ensure selective reaction at the phenolic hydroxyl group without affecting the ester linkage or the phenalenone core.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 4-hydroxybenzoate moiety is susceptible to electrophilic aromatic substitution (EAS). The directing and activating/deactivating effects of the existing substituents—the hydroxyl group and the ester linkage—will govern the position and rate of substitution.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the ester group is a deactivating, meta-directing group because of its electron-withdrawing nature. In a competition between these two groups, the powerful activating effect of the hydroxyl group typically dominates the directing effect. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (C3 and C5).

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 1H-Phenalen-1-yl 4-hydroxy-3-nitrobenzoate |

| Halogenation | Br⁺ | 1H-Phenalen-1-yl 3-bromo-4-hydroxybenzoate |

| Friedel-Crafts Acylation | RCO⁺ | 1H-Phenalen-1-yl 3-acyl-4-hydroxybenzoate |

The reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions, such as reaction at the phenalenone ring or cleavage of the ester bond. youtube.comuci.edulibretexts.orgyoutube.comlibretexts.org

Photochemical and Thermochemical Transformations of this compound

The photochemical and thermochemical reactivity of this compound is anticipated to be rich and complex, influenced by both the phenalenone and hydroxybenzoate moieties.

Photochemical Transformations:

Phenalenone and its derivatives are known to be efficient photosensitizers, capable of generating singlet oxygen upon irradiation with light. nih.govacs.org This property suggests that this compound could participate in photodynamic processes. The absorption of light by the phenalenone chromophore would lead to the formation of an excited state, which could then transfer its energy to molecular oxygen to produce highly reactive singlet oxygen. This singlet oxygen could then react with various substrates or the molecule itself.

Furthermore, the ester linkage could be susceptible to photochemical cleavage, potentially leading to the formation of phenalenyl and 4-hydroxybenzoyl radicals. These radicals could then undergo various secondary reactions, such as dimerization, disproportionation, or reaction with solvent molecules.

Thermochemical Transformations:

At elevated temperatures, this compound would likely undergo thermal decomposition. The ester linkage is a probable site of initial cleavage, leading to the formation of 1H-phenalen-1-one and 4-hydroxybenzoic acid or their decomposition products. Decarboxylation of the 4-hydroxybenzoic acid moiety to form phenol (B47542) is also a plausible thermal reaction. The stability of the phenalenone core is relatively high, but at very high temperatures, it would also be expected to decompose.

The specific products and mechanisms of these transformations would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other reactive species. Without specific experimental studies on this compound, these predictions remain theoretical.

Advanced Methodological Applications and Research Perspectives for 1h Phenalen 1 Yl 4 Hydroxybenzoate

Role as a Versatile Synthetic Building Block in Multi-Step Organic Synthesis

1H-Phenalen-1-yl 4-hydroxybenzoate (B8730719) is a bifunctional molecule, presenting two key reactive sites for further chemical modification: the phenalenone nucleus and the phenolic hydroxyl group of the 4-hydroxybenzoate segment. This dual reactivity positions it as a highly versatile building block in the multi-step synthesis of more complex molecular architectures.

The phenalenone core itself can undergo various transformations. The electron-rich carbon positions of the phenalenyl system are susceptible to substitution reactions. rsc.org For instance, halogenation, such as bromination, can be achieved, introducing a functional handle for subsequent cross-coupling reactions. nih.gov Furthermore, the peripheral positions of the phenalenone ring system can be functionalized. For example, the synthesis of 2-(hydroxymethyl)-1H-phenalen-1-one and 2-(bromomethyl)-1H-phenalen-1-one demonstrates that the core can be readily modified to include reactive groups for further elaboration. nih.gov

The second reactive site, the phenolic hydroxyl group on the 4-hydroxybenzoate moiety, offers a gateway to a different set of derivatives. This hydroxyl group can be readily alkylated or acylated to introduce a wide range of functional groups, thereby tuning the solubility, electronic properties, and biological activity of the resulting molecules. Standard esterification procedures can be employed to link this building block to other molecules of interest. guidechem.comprepchem.com

The ester linkage between the phenalenone and the 4-hydroxybenzoate is also a point of potential reactivity. Under appropriate acidic or basic conditions, this ester can be hydrolyzed, liberating the 1-hydroxyphenalene and 4-hydroxybenzoic acid fragments, a strategy that could be employed in controlled-release systems or for the strategic unmasking of functional groups during a complex synthesis.

Exploration of 1H-Phenalen-1-yl 4-hydroxybenzoate in Supramolecular Chemistry and Self-Assembly Research

The structural characteristics of this compound make it a compelling candidate for research in supramolecular chemistry and self-assembly. The large, planar, and aromatic surface of the phenalenone core can participate in strong π–π stacking interactions, a key driving force for the self-organization of molecules. researchgate.net This propensity for stacking is a well-documented feature of phenalenyl-based systems. researchgate.net

In parallel, the 4-hydroxybenzoate portion of the molecule provides a site for hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. This directional and specific interaction can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The interplay between π–π stacking of the phenalenone units and hydrogen bonding involving the hydroxybenzoate groups could lead to the formation of complex and functional supramolecular architectures such as nanospheres, vesicles, or gels. nih.gov

The self-assembly of DNA conjugates modified with hydrophobic chromophores like phenanthrene (B1679779) into nanostructures highlights the potential of aromatic systems to drive the formation of organized assemblies. nih.gov By modifying the substitution pattern on either the phenalenone or the benzoate (B1203000) ring, researchers can fine-tune the intermolecular interactions, thereby controlling the morphology and properties of the resulting self-assembled materials.

Development of Advanced Analytical Techniques for the Detection and Characterization of Phenalenyl Esters

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure. nih.govmdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm connectivity and assignments.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular weight and elemental composition of the compound. mdpi.com Techniques like electrospray ionization (ESI) are well-suited for analyzing these types of polar molecules.

Given the photo-active nature of the phenalenone core, UV-Visible absorption and fluorescence spectroscopy are critical for characterizing its photophysical properties. These techniques can determine the wavelengths of maximum absorption and emission, as well as the quantum yields of fluorescence and singlet oxygen generation, which are crucial for applications in materials science and photodynamic therapy. nih.govacs.orgnih.gov

For studying the solid-state structure and packing of these molecules, single-crystal X-ray diffraction is the definitive method, providing precise information on bond lengths, bond angles, and intermolecular interactions. acs.org Other techniques such as analytical high-pressure liquid chromatography (HPLC) are vital for assessing the purity of synthetic samples. acs.org

| Analytical Technique | Purpose | Typical Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Chemical shifts (δ), coupling constants (J), connectivity |

| Mass Spectrometry (MS) | Molecular Weight and Formula | Mass-to-charge ratio (m/z), elemental composition |

| UV-Visible Spectroscopy | Photophysical Characterization | Absorption maxima (λmax), molar absorptivity (ε) |

| Fluorescence Spectroscopy | Photophysical Characterization | Emission maxima (λem), fluorescence quantum yield (Φf) |

| X-ray Crystallography | Solid-State Structure | Bond lengths, bond angles, crystal packing, intermolecular forces |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Retention time, peak area (purity) |

Investigation of this compound in the Context of Material Science Precursors (e.g., monomers, photo-active units)

The phenalenone moiety is a well-established photosensitizer, known for its high efficiency in generating singlet oxygen upon irradiation with light. nih.govacs.org This property makes this compound a promising precursor for photo-active materials. The compound could be incorporated as a monomer into polymers, leading to materials with applications in photodynamic therapy, photocatalysis, or as antimicrobial surfaces. The phenolic hydroxyl group provides a convenient handle for polymerization reactions.

The unique electronic properties of the phenalenone system also suggest potential applications in organic electronics. ontosight.ai Phenalenone derivatives have been explored for use in organic light-emitting diodes (OLEDs). ontosight.ai By modifying the substituents on the aromatic rings, the electronic energy levels (HOMO and LUMO) of this compound can be tuned to optimize its performance in electronic devices.

Furthermore, the ability of this molecule to absorb UV or visible light and convert it into chemical energy (in the form of singlet oxygen) or emit it as light (fluorescence) makes it a candidate for use in sensors, photo-responsive coatings, and optical data storage. The development of phenalenone-based photosensitizers that absorb at longer wavelengths is an active area of research, aiming to improve tissue penetration for biomedical applications. nih.govnih.govacs.org

Design and Synthesis Strategies for Structurally Related Derivatives and Analogs of this compound

The design and synthesis of derivatives and analogs of this compound can be approached systematically to explore and optimize its properties for specific applications.

Strategies for Derivatization:

| Moiety to Modify | Synthetic Strategy | Potential Outcome |

| Phenalenone Core | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Tuning of electronic and photophysical properties. nih.gov |

| Phenalenone Core | Functionalization at the 2-position via intermediates like 2-(chloromethyl)-1H-phenalen-1-one. acs.org | Introduction of various functional groups (amines, azides, etc.) for bioconjugation or further reactions. acs.orgnih.gov |

| Phenolic -OH Group | Etherification or esterification. | Improved solubility, altered self-assembly behavior, attachment to polymers or surfaces. |

| Ester Linkage | Transesterification with different alcohols. google.com | Creation of a library of phenalenyl esters with varying properties. |

| Benzoate Ring | Introduction of substituents on the aromatic ring prior to esterification. | Fine-tuning of electronic properties and hydrogen bonding capabilities. |

The synthesis of the parent 1H-phenalen-1-one can be achieved through methods like the reaction of naphthalene (B1677914) with cinnamoyl chloride, which can be improved with microwave activation. acs.org The subsequent esterification with 4-hydroxybenzoic acid can be carried out using various catalytic systems, including sulfonic acids or inorganic catalysts. guidechem.com For instance, a process for preparing (4-hydroxyphenyl) 4-hydroxybenzoate involves reacting p-hydroxybenzoic acid and hydroquinone (B1673460) in the presence of an esterification catalyst. google.com A similar approach could be adapted for the synthesis of the title compound.

By combining these synthetic strategies, a diverse library of analogs can be generated. For example, introducing electron-donating or electron-withdrawing groups onto the phenalenone or benzoate rings can systematically shift the absorption and emission spectra. nih.gov Attaching long alkyl chains to the phenolic hydroxyl group could lead to liquid crystalline materials. The possibilities for creating novel, functional molecules based on the this compound scaffold are extensive, paving the way for future discoveries in a range of scientific fields.

Future Directions and Unresolved Questions in the Academic Research of 1h Phenalen 1 Yl 4 Hydroxybenzoate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 1H-Phenalen-1-yl 4-hydroxybenzoate (B8730719) is a foundational area for future research. While classical esterification methods may be applicable, the exploration of novel catalytic systems and sustainable reaction conditions is paramount. Future investigations should prioritize pathways that minimize waste, avoid harsh reagents, and maximize atom economy.

A potential synthetic route could involve the direct esterification of 1-phenalenol with 4-hydroxybenzoic acid. Research in this area could focus on:

Green Catalysts: Investigating the use of solid acid catalysts, enzyme catalysis (lipases), or organocatalysts to replace traditional mineral acids, thereby simplifying purification and minimizing corrosive waste.

Alternative Activation Methods: Exploring microwave-assisted or mechanochemical synthesis to reduce reaction times and energy consumption. researchgate.net

A related synthesis of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, starting from 2-methoxynaphthalene, involved a multi-step process including a cascade Friedel-Crafts/Michael annulation and a Suzuki-Miyaura coupling. nih.gov This highlights the complexity that can be involved in synthesizing functionalized phenalenones, suggesting that streamlined approaches for 1H-Phenalen-1-yl 4-hydroxybenzoate would be highly valuable.

Deeper Mechanistic Insights into Complex Reactivity Patterns

The phenalenyl system is renowned for its ability to exist in three stable redox states: cation, radical, and anion. nih.govacs.org This redox versatility is a key feature that dictates its reactivity. For this compound, the interplay between the phenalenyl core and the electronic nature of the 4-hydroxybenzoate substituent is a rich area for mechanistic investigation.

Key unresolved questions include:

Redox Behavior: How does the electron-donating hydroxyl group on the benzoate (B1203000) moiety influence the stability and electrochemical potentials of the phenalenyl cation, radical, and anion?

Radical Chemistry: What is the nature of the radical species that can be generated from this molecule? Does the unpaired electron primarily reside on the phenalenyl core, or is there significant delocalization onto the benzoate group? Understanding the spin distribution is crucial for designing materials with specific magnetic or electronic properties. rsc.org

Photophysical Properties: The extended π-system of the phenalenyl core suggests that this compound may possess interesting photophysical properties. Future studies should explore its absorption, fluorescence, and potential as a photosensitizer, building on existing knowledge of phenalenone derivatives. nih.gov

Integration of this compound into Advanced Molecular Systems and Architectures

The functional handle provided by the 4-hydroxybenzoate group is a gateway to incorporating the phenalenyl unit into larger, more complex molecular systems. This opens avenues for the design of novel materials with tailored properties.

Future research could focus on:

Supramolecular Chemistry: The hydroxyl group can participate in hydrogen bonding, enabling the self-assembly of the molecule into well-defined supramolecular structures such as liquid crystals or gels.

Polymer Chemistry: The molecule could be used as a monomer or a functional pendant group in polymerization reactions to create polymers with the electronic properties of the phenalenyl unit.

Metal-Organic Frameworks (MOFs): The carboxylate functionality (after deprotonation of the hydroxyl group) could serve as a linker to construct MOFs, potentially leading to materials with interesting catalytic, sensing, or gas storage capabilities. The phenalenyl unit's ability to act as an electronic reservoir could be harnessed within these frameworks. researchgate.netresearchgate.net

Synergistic Development of Experimental and Computational Methodologies

A combined experimental and computational approach will be essential to fully unravel the complexities of this compound. Quantum chemical calculations can provide deep insights into the electronic structure, stability, and reactivity of this molecule, guiding experimental efforts. nih.gov

Areas for synergistic research include:

Predicting Spectroscopic Signatures: Using computational methods like Density Functional Theory (DFT) to predict NMR, EPR, and UV-vis spectra, which can then be validated experimentally. acs.org

Modeling Reaction Mechanisms: Elucidating the transition states and intermediates of potential reactions, providing a theoretical basis for understanding and optimizing synthetic pathways.

Designing Novel Derivatives: Computationally screening a library of substituted phenalenyl benzoates to identify candidates with desired electronic or optical properties before embarking on their synthesis. Theoretical studies have already been used to predict the stability of various substituted phenalenyl radicals. rsc.org

Identification of New Chemical Transformations and Applications for the Phenalenyl Ester Scaffold

The unique reactivity of the phenalenyl core suggests that this compound could be a precursor to a variety of new chemical transformations and applications. The phenalenyl moiety is known to stabilize radical states and can participate in single-electron transfer processes, opening up possibilities in catalysis. nih.govacs.org

Future explorations could include:

Organocatalysis: Investigating the potential of the phenalenyl cation, generated from the ester, to act as a Lewis acid catalyst in organic transformations. acs.orgresearchgate.net The non-bonding molecular orbital (NBMO) of the phenalenyl cation can play a crucial role in activating substrates. acs.org

Redox-Switchable Systems: The ability to reversibly switch between the different redox states of the phenalenyl core could be exploited to create molecular switches or sensors. The color and fluorescence of the compound are likely to change with its redox state.

Materials for Electronics: The conductive properties of stacked phenalenyl radicals are well-documented. researchgate.net Research into the solid-state packing of this compound and its corresponding radical could reveal its potential as an organic conductor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.